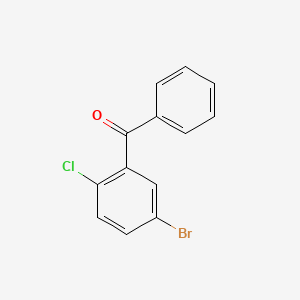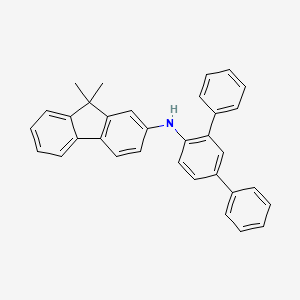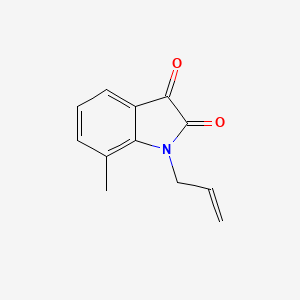![molecular formula C33H37N5O2 B11710258 4,4'-{[4-(diethylamino)phenyl]methanediyl}bis(1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one)](/img/structure/B11710258.png)
4,4'-{[4-(diethylamino)phenyl]methanediyl}bis(1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{4-(DIETHYLAMINO)PHENYLMETHYL}-1,5-DIMETHYL-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-3-ONE is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of multiple functional groups, including diethylamino, phenyl, and pyrazolyl groups, which contribute to its diverse chemical reactivity and biological activity.
Métodos De Preparación
The synthesis of 4-{4-(DIETHYLAMINO)PHENYLMETHYL}-1,5-DIMETHYL-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-3-ONE typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4-aminoantipyrine with benzoylisothiocyanate in an equimolar ratio . The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Análisis De Reacciones Químicas
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of aromatic rings. Common reagents include halogens and nitrating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
4-{4-(DIETHYLAMINO)PHENYLMETHYL}-1,5-DIMETHYL-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-3-ONE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing various heterocyclic compounds and as a reagent in organic synthesis.
Medicine: Research has explored its use in developing new pharmaceuticals due to its diverse biological activities.
Industry: The compound is used in the production of dyes, pigments, and analytical reagents.
Mecanismo De Acción
The mechanism of action of 4-{4-(DIETHYLAMINO)PHENYLMETHYL}-1,5-DIMETHYL-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-3-ONE involves its interaction with various molecular targets and pathways. The compound’s biological activity is often attributed to its ability to bind to specific receptors or enzymes, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, leading to its therapeutic effects .
Comparación Con Compuestos Similares
When compared to similar compounds, 4-{4-(DIETHYLAMINO)PHENYLMETHYL}-1,5-DIMETHYL-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-3-ONE stands out due to its unique combination of functional groups and resulting chemical reactivity. Similar compounds include:
4-Aminoantipyrine: Known for its analgesic and anti-inflammatory properties.
Benzoylisothiocyanate: Used in the synthesis of various heterocyclic compounds.
Other pyrazole derivatives: These compounds often exhibit similar biological activities but may differ in their specific chemical reactivity and applications.
This detailed article provides a comprehensive overview of 4-{4-(DIETHYLAMINO)PHENYLMETHYL}-1,5-DIMETHYL-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-3-ONE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C33H37N5O2 |
|---|---|
Peso molecular |
535.7 g/mol |
Nombre IUPAC |
4-[[4-(diethylamino)phenyl]-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)methyl]-1,5-dimethyl-2-phenylpyrazol-3-one |
InChI |
InChI=1S/C33H37N5O2/c1-7-36(8-2)26-21-19-25(20-22-26)31(29-23(3)34(5)37(32(29)39)27-15-11-9-12-16-27)30-24(4)35(6)38(33(30)40)28-17-13-10-14-18-28/h9-22,31H,7-8H2,1-6H3 |
Clave InChI |
IVUYQNXYKGKHQN-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C1=CC=C(C=C1)C(C2=C(N(N(C2=O)C3=CC=CC=C3)C)C)C4=C(N(N(C4=O)C5=CC=CC=C5)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(3E)-3-[(4-Methylbenzenesulfonamido)imino]-2-oxo-2,3-dihydro-1H-indol-1-YL]-N-phenylacetamide](/img/structure/B11710175.png)
![Morpholin-4-yl(tricyclo[4.3.1.1~3,8~]undec-1-yl)methanone](/img/structure/B11710178.png)


![N'~1~,N'~4~-bis{(E)-[4-(dimethylamino)phenyl]methylidene}butanedihydrazide](/img/structure/B11710200.png)
![N'-[(E)-(2,4-dihydroxyphenyl)methylidene]-2-phenyl-4-quinolinecarbohydrazide](/img/structure/B11710204.png)

![3,5-Bis(3-methylphenoxy)-6H-anthra[1,9-CD]isoxazol-6-one](/img/structure/B11710210.png)



![N'-[(3Z)-1-allyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-pyridinecarbohydrazide](/img/structure/B11710220.png)
![Diethyl [(3,5-di-tert-butyl-4-hydroxyphenyl)(phenylamino)methyl]phosphonate](/img/structure/B11710239.png)
![N'-[(E)-(4-hydroxyphenyl)methylidene]-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetohydrazide](/img/structure/B11710250.png)
